molecular formula C19H18 B14515936 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene CAS No. 62907-52-2

3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene

Cat. No.: B14515936
CAS No.: 62907-52-2
M. Wt: 246.3 g/mol
InChI Key: OAPSKGCIARYFHB-UHFFFAOYSA-N
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Description

3-Methyl-1,2-diphenylbicyclo[310]hex-2-ene is a bicyclic compound characterized by its unique structure, which includes a bicyclo[310]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the [2+2] cycloaddition reaction, where a diene and an alkene react under photochemical conditions to form the bicyclic structure . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its unique structural features.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2-diphenylbicyclo[310]hex-2-ene is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

62907-52-2

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

3-methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C19H18/c1-14-12-17-13-19(17,16-10-6-3-7-11-16)18(14)15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3

InChI Key

OAPSKGCIARYFHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CC2C1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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